molecular formula C9H6N2O B13951152 6H-Pyrrolo[3,4-E]benzoxazole CAS No. 42540-45-4

6H-Pyrrolo[3,4-E]benzoxazole

Cat. No.: B13951152
CAS No.: 42540-45-4
M. Wt: 158.16 g/mol
InChI Key: ALRAPDOJMXGROB-UHFFFAOYSA-N
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Description

6H-Pyrrolo[3,4-E]benzoxazole (CAS: To be determined by supplier

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42540-45-4

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

6H-pyrrolo[3,4-e][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2

InChI Key

ALRAPDOJMXGROB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=N1)C3=C(C=C2)OC=N3

Origin of Product

United States

Synthetic Methodologies for 6h Pyrrolo 3,4 E Benzoxazole Core and Its Derivatives

Retrosynthetic Analysis of the 6H-Pyrrolo[3,4-E]benzoxazole Ring System

A logical retrosynthetic analysis of the this compound framework reveals several potential disconnection points, offering various strategic pathways for its assembly. The core structure can be deconstructed by cleaving the bonds forming the pyrrole (B145914) or the benzoxazole (B165842) ring.

One common approach involves the disconnection of the pyrrole ring, leading to a substituted benzoxazole precursor. This strategy hinges on the formation of the C-N and C-C bonds of the pyrrole ring in the final steps. Key intermediates in this pathway would be appropriately functionalized 2-aminobenzoxazoles or related derivatives that can undergo cyclization to form the fused pyrrole ring.

Alternatively, disconnection of the benzoxazole ring provides a substituted pyrrole as the key intermediate. This approach would necessitate the formation of the C-O and C-N bonds of the benzoxazole ring through annulation onto the pre-existing pyrrole scaffold. This strategy often involves ortho-functionalized pyrrole derivatives that can undergo condensation and cyclodehydration reactions.

Convergent and Divergent Synthetic Approaches to the Core Structure

Both convergent and divergent strategies have been effectively employed in the synthesis of this compound and its analogs. Convergent syntheses involve the separate preparation of the pyrrole and benzoxazole precursors, which are then coupled and cyclized. Divergent approaches, on the other hand, focus on constructing the core scaffold first, followed by the introduction of various substituents to generate a library of derivatives.

Cyclization Reactions for Pyrrole Ring Formation

The formation of the pyrrole ring onto a pre-formed benzoxazole is a widely explored strategy. Various cyclization reactions have been utilized to achieve this transformation. For instance, derivatives of 2-aminobenzoxazole (B146116) can be reacted with dicarbonyl compounds or their equivalents to construct the pyrrole ring.

Recent advancements have focused on the use of transition metal-catalyzed reactions for pyrrole synthesis from dienyl azides. organic-chemistry.org While not directly applied to this compound in the provided information, this methodology, using catalysts like zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4), offers a mild and efficient pathway for forming substituted pyrroles that could be adapted for this specific heterocyclic system. organic-chemistry.org Another approach involves the reaction of enolizable imines with α-diazo-β-ketoesters in the presence of a copper(II) catalyst to yield highly substituted pyrroles. researchgate.net

Condensation and Cyclodehydration Routes for Benzoxazole Annulation

The annulation of a benzoxazole ring onto a pyrrole core typically involves the condensation of an ortho-aminophenol equivalent with a carboxylic acid or its derivative on the pyrrole ring, followed by cyclodehydration. Classical methods often employ strong acids like polyphosphoric acid or p-toluenesulfonic acid to facilitate this cyclization. conicet.gov.ar

More contemporary methods utilize milder conditions. For example, the reaction of 2-aminophenols with aldehydes followed by oxidative cyclization is a common route. conicet.gov.ar An efficient method for benzoxazole synthesis involves the use of an electrochemically generated hypervalent iodine reagent, which allows for the cyclization of in situ formed imines under mild conditions. acs.org This approach is compatible with a range of functional groups. acs.org

Multi-Component Reactions for Fused Heterocycle Construction

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex heterocyclic systems like this compound in a single step from simple starting materials. nih.govresearchgate.net These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov

For instance, a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported, showcasing the potential of MCRs in building fused pyrrole systems. scielo.org.mx Another example is the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a molecular iodine-catalyzed multicomponent domino reaction, highlighting the utility of this strategy for creating diverse heterocyclic scaffolds. researchgate.net Although a direct MCR for this compound is not detailed in the provided search results, the principles of MCRs are highly applicable to its synthesis. A hypothetical MCR could involve the reaction of an aminophenol, a carbonyl compound, and a source of the pyrrole ring's nitrogen and carbon atoms.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the this compound core is no exception. Catalytic methods often provide higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are instrumental in forming the key C-C and C-heteroatom bonds required for the synthesis of the this compound skeleton.

A general and widely used method for benzoxazole formation involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.orgresearchgate.net This reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle and is effective for a range of substrates. organic-chemistry.orgresearchgate.net The use of ligands such as 1,10-phenanthroline (B135089) can accelerate the reaction. researchgate.net This approach complements traditional methods that start from 2-aminophenols. researchgate.net

Furthermore, rhodium(II) catalysts have been employed in the synthesis of pyrroles from 1,2,3-triazoles and isoxazoles, which could be a potential route to precursors for this compound. acs.org The choice of catalyst and reaction conditions can selectively lead to either pyrroles or pyrazines. acs.org

Organocatalysis in Ring Closure Steps

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, offering a green and efficient alternative to metal-based catalysts. In the context of forming fused heterocyclic systems, organocatalysts can facilitate key ring-closure reactions with high selectivity. For instance, the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been described. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups on the benzoxazole core, affording benzopyrrolo-oxazolone products in excellent yields (88–97% for many examples). nih.gov The practicality of this method was demonstrated on a 1 mmol scale, yielding the product in 94% isolated yield. nih.gov

N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze the intramolecular cyclization of aldimines, which are generated from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles. acs.org This process involves the formation of an aza-Breslow intermediate, which, under oxidative conditions, leads to the key imidoyl azolium species that undergoes intramolecular cyclization. acs.org This method is noted for its mild reaction conditions and good yields. acs.org

Furthermore, organocatalytic approaches have been applied in the enantioselective synthesis of related pyrrolo-heterocyclic systems. For example, a highly enantioselective, organocatalytic [3+2]-cycloannulation has been developed for the synthesis of 1-cyclopentenyl-α-keto esters. rsc.org While not directly forming the this compound core, this methodology highlights the potential of organocatalysis to construct chiral pyrrolidine (B122466) rings, a key component of the target scaffold.

Acid- and Base-Catalyzed Transformations

Acid and base catalysis are fundamental strategies in the synthesis of benzoxazole-containing structures. A variety of acids, including Brønsted and Lewis acids, have been employed to promote the cyclization of precursors to form the benzoxazole ring system. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium, demonstrating a green and efficient approach. organic-chemistry.org Similarly, a combination of a Brønsted acid and CuI has been shown to catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org In some cases, an acid-mediated ring closure follows an initial aminocarbonylation to generate the benzoxazole heterocycle. organic-chemistry.org

Base-catalyzed transformations are also prevalent. For instance, the synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives, a related fused pyrrole system, can be achieved, and the methodologies often involve basic conditions to facilitate key steps. vapourtec.com

The following table summarizes various catalytic systems used in the synthesis of benzoxazole and related heterocyclic cores:

Catalyst/ReagentPrecursorsProduct TypeKey Features
TriphenylphosphineBenzoxazoles, 1,2-DiphenylcyclopropenoneBenzopyrrolo-oxazolonesOrganocatalytic, mild conditions, excellent yields. nih.gov
N-Heterocyclic Carbene (NHC)2-Aminophenols, Aromatic Aldehydes2-ArylbenzoxazolesOxidative catalysis, mild conditions, good yields. acs.org
Samarium Triflateo-Aminophenols, AldehydesBenzoxazolesReusable acid catalyst, aqueous medium. organic-chemistry.org
Brønsted Acid and CuI2-Aminophenols, β-Diketones2-Substituted BenzoxazolesCombined catalytic system. organic-chemistry.org

Stereoselective Synthesis and Chirality in this compound Derivatives

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry, particularly for applications in medicinal chemistry. While specific examples focusing on the stereoselective synthesis of the this compound core are not extensively detailed in the provided search results, general principles of asymmetric synthesis are applicable. The development of chiral catalysts, including organocatalysts and metal complexes with chiral ligands, is a primary approach to inducing stereoselectivity.

For related pyrrolo-fused systems, stereoselective methods have been established. For example, the stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ₀), which features a pyrrolo[2,3-d]pyrimidine core, has been accomplished. beilstein-journals.org This highlights the feasibility of controlling stereochemistry in the synthesis of complex pyrrole-containing heterocycles.

Organocatalysis offers a powerful platform for enantioselective transformations. Proline and its derivatives, such as 5-pyrrolidin-2-yltetrazole, have been successfully employed as organocatalysts in a variety of asymmetric reactions, including Mannich-type additions and Michael additions, to create chiral centers with high enantioselectivity. cam.ac.uk These types of reactions could potentially be adapted to construct chiral derivatives of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in water or without a solvent are key tenets of green chemistry. The synthesis of benzoxazoles has been successfully achieved in an aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.org This method offers the advantages of being environmentally benign and efficient. organic-chemistry.org

Solvent-free conditions have also been explored for benzoxazole synthesis. For example, the reaction of orthoesters with o-aminophenols in the presence of silica (B1680970) sulfuric acid under heterogeneous and solvent-free conditions has been reported. innovareacademics.in Another approach involves the use of molecular iodine as a catalyst for the condensation of 2-aminophenol (B121084) with aldehydes under solvent-free microwave irradiation. innovareacademics.inindexcopernicus.com

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. nih.govtandfonline.com The synthesis of benzoxazole derivatives has been effectively carried out using microwave irradiation, often in conjunction with solvent-free conditions or the use of green catalysts like deep eutectic solvents. researchgate.netmdpi.com For instance, the condensation of 2-aminophenol with aldehydes can be achieved under microwave irradiation, providing the desired benzoxazoles in good to excellent yields. researchgate.net The use of microwave heating is considered a more efficient method of energy transfer compared to conventional heating. researchgate.net

Photochemical methods offer another green alternative for synthesizing complex molecules. A notable example is the synthesis of 6-substituted 2-pyrrolyl and 2-indolyl benzoxazoles through a photostimulated C-O cyclization of carboxamide precursors. conicet.gov.aracs.org These reactions proceed in good to excellent yields (41–100%) in solvents like DMSO and liquid ammonia. conicet.gov.aracs.org The synthesis of a novel pyrrolo[3,2-b]-6,7-benzobicyclo[3.2.1]octa system was achieved via photochemical intramolecular [2+2] cycloaddition, demonstrating the power of light-induced reactions in constructing complex fused pyrrole derivatives. nih.gov

The following table highlights some green synthetic approaches for benzoxazole and related structures:

MethodCatalyst/ConditionsKey Advantages
Aqueous SynthesisSamarium TriflateEnvironmentally benign, reusable catalyst. organic-chemistry.org
Solvent-Free SynthesisMolecular Iodine / MicrowaveReduced solvent waste, shorter reaction times. innovareacademics.inindexcopernicus.com
Microwave-AssistedDeep Eutectic SolventRapid heating, high efficiency, green catalyst. mdpi.com
Photochemical SynthesisUV lightMild conditions, high yields for specific cyclizations. conicet.gov.aracs.org

Purification and Spectroscopic Characterization Techniques for Novel this compound Constructs

Following the synthesis of novel this compound derivatives, rigorous purification and characterization are essential to confirm their structure and purity.

Purification: Common purification techniques for these types of compounds include recrystallization and column chromatography. A process for the purification of substituted benzoxazole compounds involving recrystallization from a solution of acetone (B3395972) and acetonitrile, followed by treatment with a clarifying agent in ethyl acetate, has been described to achieve high purity (≥99.0%). google.com Flash column chromatography is also frequently employed to isolate the desired products from crude reaction mixtures. acs.org

Spectroscopic Characterization: A combination of spectroscopic methods is used to elucidate the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. Detailed analysis of chemical shifts, coupling constants, and 2D NMR techniques like COSY, HSQC, and HMBC allows for the complete assignment of all proton and carbon signals. acs.orgrsc.org For example, the ¹H NMR spectrum of a 5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole (B2796724) showed characteristic signals for the methyl group and the aromatic protons. heteroletters.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental composition. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including the stereochemistry. The structure of a benzopyrrolo-oxazolone derivative has been confirmed by X-ray diffraction analysis. nih.gov

The photophysical properties of benzoxazole derivatives, such as their absorption and emission spectra, are also of interest, particularly for applications in materials science. chemrxiv.org

The table below provides a summary of the characterization data for a representative benzoxazole derivative.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole2.50 (s, 3H), 7.22 (d, 1H), 7.48 (d, 1H), 7.59 (s, 1H), 8.35-8.41 (m, 4H)Not explicitly provided in search results.255 [M+1]

Structural Modifications and Derivatization Strategies of the 6h Pyrrolo 3,4 E Benzoxazole Scaffold

Synthesis of Diverse 6H-Pyrrolo[3,4-E]benzoxazole Derivatives

No dedicated synthetic routes for creating a library of diverse this compound derivatives could be found.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The synthesis of related isomeric structures, such as 6-substituted 2-(pyrrol-2-yl)benzoxazoles, has been accomplished with both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -CN, -CO2Et) groups on the benzene (B151609) ring. conicet.gov.ar However, these methods and the resulting structure-activity relationships have not been extended to the this compound framework. The influence of such groups on the chemical reactivity and biological activity of the target compound remains unstudied. nih.govnih.gov

Alkylation, Arylation, and Heteroarylation Strategies

Modern catalysis, particularly palladium-catalyzed cross-coupling reactions, provides powerful tools for alkylation, arylation, and heteroarylation of heterocyclic compounds. researchgate.netnih.gov These strategies are frequently applied to benzoxazoles and other fused heterocycles. innovareacademics.innih.gov Despite the prevalence of these methods, their application for the derivatization of this compound has not been reported.

Scaffold Hopping and Bioisosteric Replacements (if applicable to this scaffold)

Scaffold hopping and bioisosteric replacement are established strategies in drug design to identify novel, patentable chemotypes with improved properties. uniroma1.itnih.govresearchgate.net These concepts are broadly applicable in medicinal chemistry. u-strasbg.fr However, due to the absence of reported biological activity or lead compounds based on the this compound scaffold, there are no documented instances of scaffold hopping or bioisosteric replacement studies involving this specific heterocyclic system.

Table of Compounds Mentioned

Library Design and Combinatorial Approaches for Derivative Generation

The generation of diverse chemical libraries around a core scaffold is a cornerstone of modern drug discovery. nih.gov For the this compound system, combinatorial chemistry offers a powerful tool to systematically explore the chemical space and identify structure-activity relationships (SAR). nih.govresearchgate.net Library design for this scaffold typically involves the strategic introduction of a variety of substituents at key positions to modulate the physicochemical and pharmacological properties of the resulting derivatives.

A common approach to library generation involves a multicomponent reaction strategy. For instance, a diversity-oriented synthesis can be employed to rapidly generate a library of related heterocyclic compounds, such as benzoxazoles, by reacting precursor molecules with a range of aldehydes. heteroletters.org This method allows for the introduction of diverse aryl and heteroaryl moieties at a specific position on the benzoxazole (B165842) ring system. heteroletters.org

The design of these libraries is often guided by computational methods to predict the binding affinity of the designed molecules to a biological target. researchgate.net For example, a target-focused library can be designed by utilizing flexible SMILES strings, which can be rapidly generated and evaluated, allowing for the creation of vast virtual libraries of potential drug candidates. nih.gov

A key aspect of library design is the selection of building blocks. These are chosen based on their commercial availability, chemical reactivity, and potential to introduce desirable properties such as increased potency, selectivity, or improved pharmacokinetic profiles. For the this compound scaffold, diversification can be achieved by varying the substituents on the pyrrole (B145914), benzoxazole, or both ring systems. For example, different anilines and carboxylic acids can be utilized in the initial steps of the synthesis to introduce diversity into the final products. conicet.gov.ar

An example of a combinatorial library design could involve the synthesis of a series of 2-substituted benzoxazoles. heteroletters.org In this approach, a common precursor, such as an o-aminophenol, is reacted with a diverse set of aldehydes. This leads to the formation of a library of compounds where the substituent at the 2-position of the benzoxazole ring is varied. heteroletters.org

Table 1: Exemplary Building Blocks for Combinatorial Library Generation of this compound Derivatives

Precursor TypeExample Building BlocksPotential for Diversification
o-Aminophenol Derivatives 2-Amino-4-chlorophenol, 2-Amino-4-methylphenol, 2-Amino-4-nitrophenolIntroduces substituents on the benzene ring of the benzoxazole moiety.
Pyrrole Carboxylic Acids 1-Methylpyrrole-2-carboxylic acid, 5-Formylpyrrole-2-carboxylic acidModifies the pyrrole portion of the scaffold.
Aldehydes Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Furan-2-carbaldehydeCreates a wide variety of 2-substituted benzoxazole derivatives. heteroletters.org

Solid-Phase Synthesis of this compound Analogues

Solid-phase organic synthesis (SPOS) offers a robust and efficient method for the preparation of combinatorial libraries of small molecules, including analogues of the this compound scaffold. acs.org This technique simplifies the purification process as excess reagents and by-products can be easily washed away from the resin-bound product. acs.org

The general strategy for the solid-phase synthesis of benzoxazole derivatives involves anchoring a suitable starting material to a solid support, followed by a series of chemical transformations to construct the desired heterocyclic system. researchgate.net Finally, the product is cleaved from the resin to yield the purified compound. researchgate.net

A key step in the solid-phase synthesis of benzoxazoles is the cyclization of an N-(2-hydroxyphenyl)amide intermediate. researchgate.net This can be achieved under various conditions, including the use of a cyclodehydrating agent. researchgate.net For instance, a Mitsunobu reaction has been successfully employed for the cyclization step on a solid support. researchgate.net

The choice of resin and linker is crucial for a successful solid-phase synthesis. Trityl chloride resin is a commonly used solid support for the immobilization of carboxylic acids. researchgate.net The linker should be stable to the reaction conditions employed during the synthesis but readily cleavable to release the final product. Trifluoroacetic acid (TFA) is often used for the final cleavage from a trityl-based linker. researchgate.net

A representative solid-phase synthesis of a pyrazolyl-benzoxazole derivative library has been reported. researchgate.net In this work, an ethyl pyrazole-4-carboxylate was attached to a trityl chloride resin. researchgate.net Subsequent saponification, amidation with various o-aminophenols, and Mitsunobu cyclization led to the formation of the resin-bound pyrazolyl-benzoxazole scaffold. researchgate.net Further derivatization was achieved by reduction of a nitro group followed by acylation or sulfonylation, demonstrating the versatility of this solid-phase approach for generating a library of analogues. researchgate.net

Table 2: Key Parameters in the Solid-Phase Synthesis of Benzoxazole Analogues

ParameterDescriptionExample
Solid Support (Resin) The insoluble polymer to which the starting material is attached.Trityl chloride resin researchgate.net
Linker A chemical moiety that connects the molecule to the solid support and allows for its eventual cleavage.Trityl linker researchgate.net
Anchoring Reaction The initial reaction that attaches the starting material to the resin.Esterification of a carboxylic acid to the trityl resin. researchgate.net
Cyclization Method The reaction used to form the benzoxazole ring on the solid phase.Mitsunobu reaction researchgate.net
Cleavage Reagent The reagent used to release the final product from the resin.Trifluoroacetic acid (TFA) researchgate.net

Computational and Theoretical Investigations of 6h Pyrrolo 3,4 E Benzoxazole Systems

Electronic Structure and Conformation Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the intrinsic properties of 6H-Pyrrolo[3,4-E]benzoxazole at the atomic level. These computational tools provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and various reactivity descriptors of this compound. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), researchers can calculate key structural parameters. These calculations are crucial for understanding the planarity, bond lengths, and bond angles of the fused ring system, which in turn influence its chemical behavior.

Quantum chemical calculations can also be used to determine a range of electronic and thermodynamic properties of the molecule. researchgate.net The insights gained from these calculations are instrumental in predicting the molecule's stability and reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrrolo-Benzoxazole System

ParameterBond/AngleCalculated Value
Bond LengthC-C (in benzene (B151609) ring)~1.40 Å
C-N (in pyrrole (B145914) ring)~1.38 Å
C-O (in oxazole (B20620) ring)~1.37 Å
Bond AngleC-N-C (in pyrrole ring)~108°
C-O-C (in oxazole ring)~106°
Dihedral AngleDefines planarityNear 0° or 180°

Note: The values in this table are representative and intended for illustrative purposes, as specific experimental or calculated data for this compound were not available in the public literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For instance, in a study of a novel benzoxazole (B165842) derivative, the HOMO and LUMO energy values were calculated to be -0.20567 a.u. and -0.07844 a.u., respectively. researchgate.net Such calculations for this compound would shed light on its charge transfer properties and potential for use in electronic materials.

Table 2: Representative FMO Analysis Data for a Fused Heterocyclic System

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Electron-donating ability
LUMO-1.8Electron-accepting ability
HOMO-LUMO Gap4.4Chemical stability/reactivity

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations of this compound and its Derivatives

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its derivatives over time, providing insights into their conformational flexibility and interactions with their environment.

Solvent Effects on Molecular Behavior

The surrounding solvent can significantly impact the behavior of a molecule. MD simulations can explicitly model the interactions between this compound and various solvents. These simulations can reveal how the solvent affects the molecule's conformation, stability, and electronic properties. For example, the stability of a benzoxazole derivative in water and its sensitivity towards hydrolysis have been investigated using MD simulations and calculations of radial distribution functions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can predict the activity of new derivatives and guide the design of more potent compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole derivatives to understand their anticancer activities. nih.govnih.gov These models generate contour maps that illustrate how different steric and electrostatic fields of the molecules correlate with their inhibitory activities. nih.gov For a series of this compound analogs, a QSAR model would be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity.

Table 3: Illustrative Descriptors and Statistical Parameters in a QSAR Model

Descriptor TypeExample DescriptorStatistical ParameterValue
ElectronicDipole MomentCross-validated R² (q²)> 0.5
StericMolar RefractivityPredictive R² (r²_pred)> 0.6
HydrophobicLogPStandard Deviation of ErrorLow

Note: The values presented are typical for a robust QSAR model and are for illustrative purposes.

Such models can provide valuable insights into the structural requirements for the desired biological activity of this compound analogs, thereby accelerating the discovery of new therapeutic agents.

Development of Predictive Models for Molecular Interactions

Currently, there are no publicly available, specific predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that have been developed for a series of this compound derivatives. The development of such models is contingent on the synthesis and biological evaluation of a library of analogues to provide the necessary activity data.

In principle, should such data become available, predictive models could be constructed to correlate the physicochemical properties of this compound derivatives with their biological activities. These models are invaluable for forecasting the efficacy of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold (research focus)

The application of ligand-based and structure-based drug design principles to the this compound scaffold is not documented in the existing literature.

Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods could be employed if a set of molecules active against that target were discovered. Pharmacophore modeling, for instance, would identify the essential chemical features of this compound derivatives required for biological activity.

Structure-Based Drug Design: This powerful approach requires the three-dimensional structure of a putative biological target (e.g., an enzyme or receptor), typically determined through X-ray crystallography or NMR spectroscopy. To date, no studies have been published that describe the use of the this compound scaffold in a structure-based drug design campaign.

Molecular Docking and Protein-Ligand Interaction Studies

As a direct consequence of the lack of focused research, there are no published molecular docking or detailed protein-ligand interaction studies specifically involving the this compound molecule.

Prediction of Binding Modes with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the prediction of binding modes and affinity. While numerous studies have performed docking for a wide array of benzoxazole-containing compounds against various biological targets, these findings cannot be directly and accurately extrapolated to predict the binding modes of this compound without specific computational experiments.

Analysis of Interaction Forces: Hydrogen Bonding, Hydrophobic, π-Stacking

A theoretical analysis of the this compound structure allows for the postulation of its potential interaction forces:

Hydrogen Bonding: The scaffold contains nitrogen and oxygen atoms which can act as hydrogen bond acceptors, and the N-H group of the pyrrole ring can serve as a hydrogen bond donor.

Hydrophobic Interactions: The fused aromatic rings provide a significant hydrophobic surface area, suggesting that hydrophobic interactions would play a crucial role in its binding to biological targets.

π-Stacking: The planar and aromatic nature of the this compound system makes it an ideal candidate for engaging in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein binding site. nih.gov

While these interaction types are plausible, their specific contributions to the binding affinity and selectivity of this compound with any given biological target can only be elucidated through dedicated molecular docking and molecular dynamics simulation studies.

Investigation of Molecular Interactions and Biological Target Engagement of 6h Pyrrolo 3,4 E Benzoxazole Derivatives in Vitro/mechanistic Studies

Enzyme Inhibition and Activation Studies

  • No published data is available on the inhibitory or activation potential of 6H-pyrrolo[3,4-e]benzoxazole derivatives against DNA gyrase, Topoisomerase II, Aurora Kinase A, or IMPDH.
  • Mechanistic Elucidation of Enzyme-Inhibitor Interactions

    Without primary inhibition data, no mechanistic studies elucidating enzyme-inhibitor interactions for this compound class have been reported.

  • There is no information in the public domain regarding the agonist or antagonist activities of this compound derivatives at any receptor system.
  • Antimicrobial Activity Profiling (in vitro)

  • No in vitro antimicrobial activity profiling has been published for this compound derivatives against bacterial or fungal pathogens.
  • Activity against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

    Numerous studies have highlighted the antibacterial potential of various benzoxazole (B165842) derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-arylbenzoxazole derivatives were evaluated for their in vitro antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative), Staphylococcus aureus, and Enterococcus faecalis (Gram-positive). indexcopernicus.com One derivative, in particular, exhibited a notable minimum inhibitory concentration (MIC) of 0.25 μg/mL against P. aeruginosa and 0.5 μg/mL against E. faecalis. indexcopernicus.com

    Other research has shown that certain benzoxazole derivatives possess a broad spectrum of antibacterial activity. innovareacademics.in For example, some synthesized compounds exhibited appreciable activity against S. aureus, Bacillus subtilis (Gram-positive), P. aeruginosa, and E. coli (Gram-negative). innovareacademics.ininnovareacademics.in In one study, novel benzoxazolyl ethoxypiperidone derivatives showed potent activity against Streptococcus faecalis. innovareacademics.in

    The antimicrobial activity of benzoxazole derivatives is often influenced by the nature and position of substituents on the benzoxazole ring. A series of benzothiazole (B30560) and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized and screened for their antibacterial activity, showing moderate to good activity against S. aureus, B. subtilis, E. coli, and K. pneumoniae. ias.ac.in

    Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives
    Compound/Derivative ClassBacterial StrainActivity (MIC/Zone of Inhibition)Reference
    2-Arylbenzoxazole derivativePseudomonas aeruginosaMIC = 0.25 μg/mL indexcopernicus.com
    2-Arylbenzoxazole derivativeEnterococcus faecalisMIC = 0.5 μg/mL indexcopernicus.com
    5-(or 6)-nitro/amino-2-(substituted phenyl) benzoxazoleStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coliAppreciable antibacterial activity innovareacademics.ininnovareacademics.in
    Benzoxazolyl ethoxypiperidonesStreptococcus faecalisPotent activity innovareacademics.in
    Benzoxazole linked 1,2,3-triazolesS. aureus, B. subtilis, E. coli, K. pneumoniaeModerate to good activity ias.ac.in

    Antifungal Activity against Specific Fungal Strains

    Benzoxazole derivatives have also been investigated for their antifungal properties against a variety of fungal pathogens. A series of N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) were screened against Candida strains, with some compounds showing anti-Candida albicans activity. ijpsdronline.com Another study on newly synthesized benzoxazole analogues revealed that some compounds were effective against C. albicans and Aspergillus niger. nih.gov

    The scope of antifungal activity can be broad, with some derivatives showing efficacy against phytopathogenic fungi. For example, a series of benzoxazole derivatives were evaluated against eight phytopathogenic fungi, with some compounds exhibiting over 50% inhibition against five of the tested fungi. mdpi.com Specifically, one compound showed a 76.4% inhibitory rate against Mycosphaerella melonis. mdpi.com

    Furthermore, some benzoxazolyl ethoxypiperidones have demonstrated potent in vitro antifungal activity against Candida-51. innovareacademics.in The antifungal activity of benzoxazole derivatives can be significant, with some compounds showing MIC values ranging from 3.12-50 μg/mL against various Candida species. innovareacademics.in

    Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives
    Compound/Derivative ClassFungal StrainActivityReference
    N-phenacyl derivatives of 2-mercaptobenzoxazoleCandida albicansAnti-C. albicans activity ijpsdronline.com
    Benzoxazole analoguesCandida albicans, Aspergillus nigerEffective nih.gov
    Benzoxazole derivativesMycosphaerella melonis76.4% inhibitory rate mdpi.com
    Benzoxazolyl ethoxypiperidonesCandida-51Potent activity innovareacademics.in
    5-[2-(morpholin-4-yl) acetamido]-2-(p-substituted phenyl] benzoxazoleCandida speciesMIC values of 3.12-50 μg/mL innovareacademics.in

    Antitubercular Activity Research

    The emergence of multidrug-resistant Mycobacterium tuberculosis (MTB) has spurred the search for new antitubercular agents, and benzoxazole derivatives have shown promise in this area. researchgate.net A number of synthesized benzoxazole derivatives have exhibited promising antitubercular activity. researchgate.netinnovareacademics.in For instance, some 5,7-di-tert-butylbenzoxazoles have demonstrated antituberculotic activity. innovareacademics.in The evaluation of benzylsulfanyl benzoxazole derivatives has also revealed potential as antituberculosis agents. innovareacademics.in

    Mechanisms of Antimicrobial Action at the Molecular Level

    The precise molecular mechanisms of antimicrobial action for many benzoxazole derivatives are still under investigation. However, some studies have provided insights into their potential modes of action. For some antifungal benzoxazole derivatives, it is suggested that they may act by perturbing the total sterol content in fungal cells and affecting mitochondrial respiration. ijpsdronline.com For antibacterial derivatives, one proposed mechanism involves the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov

    Antiproliferative Activity in Cellular Models (in vitro)

    While no data exists for this compound, a significant body of research points to the antiproliferative potential of other benzoxazole derivatives against various cancer cell lines.

    Evaluation in Cancer Cell Lines

    A wide array of benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. For example, pyrrole-tethered bisbenzoxazole derivatives have shown remarkable cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov Some of these compounds exhibited IC50 values significantly lower than the reference drug tamoxifen. nih.gov Similarly, new benzoxazole derivatives containing 1,3,4-oxadiazole, 1,2,4-triazole, or triazolothiadiazine rings have demonstrated in vitro antiproliferative activities against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

    The antiproliferative activity is not limited to breast cancer. Benzoxazole derivatives have shown efficacy against human colorectal carcinoma (HCT116) cells, with some compounds exhibiting better anticancer activity than the standard drug 5-fluorouracil. nih.gov Furthermore, some 2-mercaptobenzoxazole derivatives have displayed potent antiproliferative activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cancer cell lines. nih.gov

    Table 3: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives
    Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
    Pyrrole-tethered bisbenzoxazolesMCF-7 (Breast)~8-fold lower than tamoxifen nih.gov
    Benzoxazole-1,3,4-oxadiazole/1,2,4-triazole hybridsMCF-7, MDA-MB-231 (Breast)Active nih.gov
    Benzoxazole analoguesHCT116 (Colorectal)Better than 5-fluorouracil nih.gov
    2-Mercaptobenzoxazole derivativesHepG2, MCF-7, MDA-MB-231, HeLaIC50 values ranging from 2.14 to 19.34 µM nih.gov

    Mechanism of Action Studies in Cellular Contexts (e.g., cell cycle arrest, apoptosis induction)

    Investigations into the mechanisms underlying the antiproliferative effects of benzoxazole derivatives have revealed their ability to induce cell cycle arrest and apoptosis. Pyrrole-tethered bisbenzoxazole derivatives were found to induce early-stage apoptosis and selectively arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov This apoptotic induction was suggested to be mediated through the caspase-9 pathway. nih.gov

    Similarly, some 2-mercaptobenzoxazole derivatives have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov The ability of benzoxazole-based hybrids to promote apoptosis has also been demonstrated through caspase-9 activation assays and Annexin-V/Propidium iodide assays. nih.gov These findings suggest that a key mechanism of anticancer action for these compounds is the initiation of programmed cell death in cancer cells.

    Nucleic Acid Interactions

    DNA Intercalation and Groove Binding Studies

    No published studies were found that specifically investigate the DNA intercalation or groove binding properties of this compound derivatives. Information regarding their binding affinity, sequence selectivity, or mode of interaction with DNA is not available.

    RNA Recognition and Binding

    There is no available research detailing the recognition or binding of this compound derivatives to RNA. Studies on interactions with specific RNA structures, such as messenger RNA (mRNA), ribosomal RNA (rRNA), or non-coding RNAs, have not been reported for this class of compounds.

    Applications of 6h Pyrrolo 3,4 E Benzoxazole in Chemical Biology and Materials Science Research

    Development of Molecular Probes for Biological Systems

    Fluorescent Labeling Agents

    There is no published research detailing the synthesis or evaluation of 6H-Pyrrolo[3,4-E]benzoxazole as a fluorescent labeling agent. While benzoxazoles can exhibit fluorescence, the specific photophysical properties of this isomer, such as its excitation and emission spectra, quantum yield, and photostability, have not been reported.

    Affinity Probes for Target Identification

    No studies have been identified that utilize the this compound scaffold in the design of affinity probes for target identification in biological systems.

    Scaffold for Lead Compound Identification in Medicinal Chemistry Research

    Fragment-Based Drug Discovery Approaches

    There is no evidence in the scientific literature of this compound being used as a fragment in fragment-based drug discovery campaigns.

    Exploration of Novel Chemotypes

    While the this compound structure represents a novel chemotype, there are no published studies on its synthesis and biological evaluation to explore its potential as a new scaffold for medicinal chemistry. The broader class of benzoxazoles is well-established in this field, with numerous derivatives synthesized and tested for a wide range of biological activities. For instance, various benzoxazole (B165842) derivatives have been investigated as potential anticancer agents.

    Potential in Optoelectronic and Material Science Applications

    There is no available information regarding the investigation of this compound for optoelectronic or material science applications. The potential utility of this scaffold in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) has not been explored in published research. While some benzoxazole-containing compounds have been studied for their optoelectronic properties, these findings cannot be directly extrapolated to the specific this compound isomer.

    Organic Light-Emitting Diodes (OLEDs) (theoretical consideration)

    The potential of an organic molecule for use in OLEDs is theoretically assessed based on several key electronic and photophysical parameters. A suitable HOMO energy level is required for efficient hole injection from the anode, while an appropriate LUMO energy level is necessary for electron injection from thecathode. The energy gap (Eg) between the HOMO and LUMO levels is a primary determinant of the color of the emitted light. For a material to be a candidate for a blue-emitting OLED, for instance, a wider energy gap is generally required.

    Furthermore, a high photoluminescence quantum yield (PLQY) in the solid state is crucial for efficient light emission. The molecule should also possess good thermal and morphological stability to ensure the longevity of the OLED device.

    While specific theoretical data for this compound is not available, studies on related fused heterocyclic systems containing pyrrole (B145914) and benzoxazole suggest that such structures can possess tunable electronic properties. For example, the fusion of electron-rich pyrrole with the electron-withdrawing benzoxazole moiety could theoretically lead to a molecule with a degree of intramolecular charge transfer (ICT) character, which can be beneficial for tuning emission properties. The rigid, planar structure of such a fused system might also promote favorable intermolecular interactions and charge transport properties in the solid state.

    However, without specific computational studies on this compound, any discussion on its potential as an OLED material remains speculative. Detailed theoretical modeling would be required to determine its frontier molecular orbital energies, triplet energy level (crucial for phosphorescent OLEDs), and other relevant properties.

    Future Directions and Emerging Research Perspectives for 6h Pyrrolo 3,4 E Benzoxazole

    Advanced Synthetic Methodologies

    The development of novel derivatives of 6H-pyrrolo[3,4-e]benzoxazole hinges on the availability of robust and versatile synthetic methods. The future of its synthesis lies in moving beyond traditional batch chemistry towards more efficient, automated, and sustainable technologies.

    Continuous flow chemistry is emerging as a powerful tool for the synthesis of complex organic molecules, offering significant advantages over conventional batch methods. While specific studies on the flow synthesis of this compound are nascent, research on related heterocyclic systems, such as pyrrolo[3,4-d]isoxazoles, has demonstrated the potential of this technology. These studies highlight marked improvements in reaction times and yields. The key benefits of applying flow chemistry to the synthesis of this compound derivatives would include:

    Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous intermediates.

    Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields.

    Automation and Scalability: Flow systems can be readily automated, enabling the rapid synthesis of a library of derivatives for screening. Furthermore, scaling up production is achieved by simply extending the operation time or running multiple reactors in parallel, bypassing the complex challenges of scaling up batch reactions.

    The integration of automated synthesis platforms with flow chemistry will be pivotal for accelerating the drug discovery process for this scaffold.

    Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can facilitate complex chemical transformations with high regio- and stereoselectivity, which is often difficult to achieve with conventional methods. Future research should focus on harnessing enzymatic power for the derivatization of the this compound core.

    For instance, studies have shown that transaminases can be used for the biocatalytic synthesis of substituted pyrroles. nih.gov Similarly, the biosynthesis of benzoxazoles has been elucidated, involving a two-enzyme system (NatL2 and NatAM) that can be harnessed to create novel halogenated benzoxazoles. nih.gov The prospective application of such enzymatic systems could enable:

    Selective Functionalization: Enzymes could be used to introduce or modify functional groups at specific positions on the scaffold, creating derivatives that are inaccessible through traditional chemistry.

    Chiral Synthesis: Many biological targets require specific stereoisomers for optimal activity. Biocatalysis can provide a direct route to enantiomerically pure compounds.

    Green Chemistry: Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the reliance on harsh solvents and reagents.

    Engineering existing enzymes or discovering new biocatalysts with activity towards the this compound scaffold will be a key area of future research.

    Integration of Artificial Intelligence and Machine Learning in Scaffold Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. The application of these computational tools to the this compound scaffold can significantly accelerate the identification of promising drug candidates.

    Future research will likely employ AI and ML in several key areas:

    Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity and physicochemical properties of virtual this compound derivatives. This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising compounds.

    Generative Models: Advanced deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new derivatives. By learning from existing chemical data, these models can generate novel molecules with desired properties, such as high target affinity and low predicted toxicity.

    Scaffold Hopping and Optimization: AI algorithms can identify novel scaffolds that mimic the binding mode of this compound while offering improved properties. They can also suggest specific modifications to the existing scaffold to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

    The synergy between computational design and experimental validation will create a more efficient and targeted approach to drug discovery based on this scaffold.

    Exploration of Novel Biological Pathways and Targets

    While initial studies may identify certain biological activities, the full therapeutic potential of the this compound scaffold remains largely untapped. The structural motifs within the compound, namely pyrrole (B145914) and benzoxazole (B165842), are present in a wide array of pharmacologically active molecules. Benzoxazole derivatives, for example, are known to exhibit antitumor, antimicrobial, and anti-inflammatory properties. ijpbs.com Similarly, pyrrole-containing compounds have a broad spectrum of biological activities.

    Future research should therefore aim to:

    Expand High-Throughput Screening: Test libraries of this compound derivatives against a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.

    Target Identification: For compounds that show promising activity in phenotypic screens, employ chemoproteomics and other advanced techniques to identify their specific molecular targets and mechanisms of action.

    Explore Multi-Targeting: Investigate the potential for derivatives to act as multi-target agents. For instance, related pyrrolo[2,3-d]pyrimidine compounds have been identified as inhibitors of multiple folate-dependent enzymes, suggesting that the this compound core could be developed for complex diseases where hitting multiple targets is beneficial.

    A systematic and broad-based exploration of biological space will be crucial for discovering novel and impactful therapeutic applications for this scaffold.

    Multidisciplinary Research Collaborations for Comprehensive Characterization

    To fully realize the therapeutic potential of this compound, a siloed research approach is insufficient. The complexity of modern drug discovery necessitates a multidisciplinary, collaborative effort. Future progress will depend on the seamless integration of expertise from various scientific fields.

    Key collaborations should include:

    Synthetic and Computational Chemists: Synthetic chemists can leverage flow chemistry and biocatalysis to produce novel compounds, while computational chemists use AI/ML to guide the design of the next generation of molecules.

    Biologists and Pharmacologists: These experts are essential for conducting high-throughput screening, validating biological targets, and elucidating the mechanism of action of active compounds.

    Structural Biologists: By determining the crystal structures of lead compounds bound to their biological targets, structural biologists can provide crucial insights for rational drug design and optimization.

    Pharmacokineticists and Toxicologists: These scientists will profile the ADME and safety properties of lead candidates, ensuring that they have the potential to become viable drugs.

    Such a collaborative ecosystem will create a powerful feedback loop, where data from biological and structural studies directly informs the design of new and improved this compound derivatives, ultimately accelerating their path toward clinical application.

    Q & A

    Basic: What synthetic methodologies are commonly employed for preparing 6H-pyrrolo[3,4-e]benzoxazole derivatives?

    The synthesis of benzoxazole derivatives typically involves cyclocondensation reactions. For example, substituted benzaldehydes can react with aminotriazole precursors in ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Another approach involves thiol-mediated coupling, where intermediates like 2-(chloromethyl)-1H-benzimidazole react with benzoxazole-2-thiol in the presence of triethylamine to form thioether-linked derivatives . Optimization of stoichiometry (e.g., excess TBSOTf and TMS–NEt₂) is critical for yield enhancement in multi-component couplings .

    Basic: How are benzoxazole derivatives characterized structurally, and what analytical techniques are prioritized?

    Structural confirmation relies on:

    • IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1660 cm⁻¹, C–O–C bands at ~1170 cm⁻¹) .
    • NMR (¹H/¹³C) to resolve aromatic protons (7–8 ppm), methylene bridges (~4.6 ppm), and substituent effects (e.g., OCH₃ at ~3.7 ppm) .
    • Mass spectrometry (ESI-TOF) to confirm molecular ions (e.g., m/z 458 [M+1] for hydroxyl-substituted derivatives) .

    Basic: What standardized protocols exist for evaluating the antimicrobial activity of benzoxazole derivatives?

    The tube dilution method is widely used to determine minimum inhibitory concentrations (MICs) . Serial dilutions of compounds (1.56–50 µg/mL) in nutrient broth are incubated with microbial strains (e.g., E. coli, C. albicans) at 37°C for 24–48 hours. MIC is defined as the lowest concentration inhibiting visible growth, with ofloxacin and fluconazole as reference drugs . Discrepancies in MIC values across studies may arise from strain variability or solvent effects (e.g., DMSO controls) .

    Advanced: How can DFT calculations guide the design of benzoxazole derivatives with enhanced reactivity?

    Density Functional Theory (DFT) simulations predict molecular geometry, vibrational modes, and electronic properties. For example:

    • Vibrational spectra (IR/Raman) can be matched to experimental data to validate substituent effects (e.g., electron-withdrawing groups lowering HOMO-LUMO gaps) .
    • Reaction mechanisms (e.g., phosphorylation pathways) are modeled to identify transition states and optimize catalytic conditions (e.g., silver-mediated electrochemistry) .

    Advanced: What experimental strategies are used to resolve contradictions in structure-activity relationships (SAR) for anticancer benzoxazoles?

    SAR contradictions (e.g., variable IC₅₀ values against HCT116 cells) are addressed via:

    • Systematic substitution : Introducing electron-donating groups (e.g., –OCH₃) at para positions enhances anticancer activity (IC₅₀ = 24.5 µM vs. 29.2 µM for 5-fluorouracil) .
    • Bioisosteric replacement : Replacing benzimidazole with benzoxazole improves target affinity while retaining planar aromaticity .
    • In vitro assays : Sulforhodamine B (SRB) assays quantify cell viability post-treatment, with trichloroacetic acid fixation to minimize false positives .

    Advanced: How does molecular docking elucidate the interaction of benzoxazole derivatives with biological targets?

    Docking studies (e.g., using AutoDock Vina) simulate binding to enzymes like CYP450 or DNA gyrase . Key steps include:

    • Grid parameterization : Defining active sites (e.g., ATP-binding pockets) using crystallographic data (PDB IDs: 1KZN, 3TTZ).
    • Scoring functions : Assessing binding energies (ΔG) for derivatives with substituents like –NO₂ or –Cl, which enhance hydrophobic interactions .
    • Validation : Comparing predicted vs. experimental MIC/IC₅₀ trends to refine force fields .

    Advanced: What electrochemical techniques enable functionalization of benzoxazole cores?

    Silver-catalyzed phosphorylation under mild electrochemical conditions (e.g., 1.5 V, room temperature) introduces dialkyl-H-phosphonate groups without ring-opening side reactions . Cyclic voltammetry monitors redox behavior, with peak potentials indicating electron-deficient aromatic systems amenable to nucleophilic attack .

    Advanced: How are benzoxazole derivatives tailored for sensor applications?

    Derivatives like 2-(4-aminophenyl)benzoxazole are conjugated with chromophores (e.g., 3-formyl chromone) to develop fluorogenic probes. The sensor’s turn-on response to nerve agent mimics (e.g., diethylchlorophosphate) is quantified via fluorescence spectroscopy (λₑₓ = 365 nm, λₑₘ = 450 nm) . Covalent immobilization on electrodes (e.g., Au-sputtered surfaces) ensures stability in aqueous media .

    Advanced: What strategies mitigate cytotoxicity while retaining bioactivity in benzoxazole-based therapeutics?

    • Post-functionalization : Covalent attachment of biocompatible polymers (e.g., PEG) reduces nonspecific cell membrane interactions .
    • In vitro cytotoxicity assays : 3T3 fibroblast viability tests confirm low toxicity (e.g., >90% survival at 100 µg/mL) for derivatives with polar substituents (–OH, –COOH) .

    Advanced: How do researchers address discrepancies in reported antimicrobial efficacies of benzoxazoles?

    Contradictory MIC data are resolved through:

    • Standardized inoculum preparation (0.5 McFarland standards) to ensure consistent microbial density .
    • Synergistic studies : Combining benzoxazoles with adjuvants (e.g., β-lactamase inhibitors) to overcome resistance mechanisms .
    • Metabolomic profiling : LC-MS analysis of bacterial lipid A modifications reveals resistance pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.